molecular formula C7H12O3 B1620140 Ethanol, 2-allyloxy, acetate CAS No. 27252-87-5

Ethanol, 2-allyloxy, acetate

Cat. No.: B1620140
CAS No.: 27252-87-5
M. Wt: 144.17 g/mol
InChI Key: UPPPRUXHPDMSCT-UHFFFAOYSA-N
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Description

It is a colorless, viscous liquid with a fruity odor and is commonly used in the chemical industry as a solvent, flavoring agent, and intermediate for the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol, 2-allyloxy, acetate can be synthesized by the esterification reaction between ethyl acetate and allyl alcohol in the presence of a catalyst. The reaction is exothermic and requires careful temperature control to prevent unwanted side reactions. The resulting product can be characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and gas chromatography-mass spectrometry.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes typically use continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or other mineral acids is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-allyloxy, acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acid chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or ethers

Scientific Research Applications

Ethanol, 2-allyloxy, acetate has diverse applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and flavoring agents

Mechanism of Action

The mechanism by which ethanol, 2-allyloxy, acetate exerts its effects involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release allyl alcohol and acetic acid, which can then participate in further biochemical reactions. The compound’s ability to act as a solvent and intermediate facilitates its role in various chemical and biological processes .

Comparison with Similar Compounds

    Ethyl acetate: A common ester used as a solvent and in the production of various chemicals.

    Allyl acetate: Similar in structure, used in the synthesis of polymers and other organic compounds.

    Propyl acetate: Another ester with similar solvent properties.

Uniqueness: Ethanol, 2-allyloxy, acetate is unique due to its combination of an allyloxy group and an acetate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where both allyl and acetate functionalities are desired .

Properties

IUPAC Name

2-prop-2-enoxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-9-5-6-10-7(2)8/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPPRUXHPDMSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27252-87-5
Record name Polyethylene glycol allyl ether acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27252-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50937675
Record name 2-[(Prop-2-en-1-yl)oxy]ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27252-87-5, 169767-45-7
Record name Poly(oxy-1,2-ethanediyl), .alpha.-acetyl-.omega.-(2-propen-1-yloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[(Prop-2-en-1-yl)oxy]ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .alpha.-acetyl-.omega.-2-propenylpoly(oxy-1,2-ethanediyl); Allyloxypolyethylene Glycol Monoallyl Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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